molecular formula C24H28N2O6S2 B323793 METHYL 2-(5-{[3-(METHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-(5-{[3-(METHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B323793
M. Wt: 504.6 g/mol
InChI Key: MHGCACNARSBZHG-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is a complex organic compound with a molecular formula of C24H28N2O6S2 and an average mass of 504.619 Da . This compound features a unique structure that includes a hexanediyl core with imino and carboxylate functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of the hexanediyl core, followed by the introduction of imino groups and the cyclopenta[b]thiophene moiety. The final step involves esterification to form the dimethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

Dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)
  • Dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)

Uniqueness

The uniqueness of dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) lies in its specific structural features, such as the hexanediyl core and the presence of both imino and carboxylate groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H28N2O6S2

Molecular Weight

504.6 g/mol

IUPAC Name

methyl 2-[[6-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-6-oxohexanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H28N2O6S2/c1-31-23(29)19-13-7-5-9-15(13)33-21(19)25-17(27)11-3-4-12-18(28)26-22-20(24(30)32-2)14-8-6-10-16(14)34-22/h3-12H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

MHGCACNARSBZHG-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC

Origin of Product

United States

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